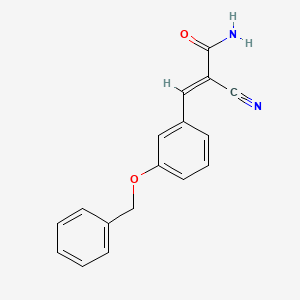

N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

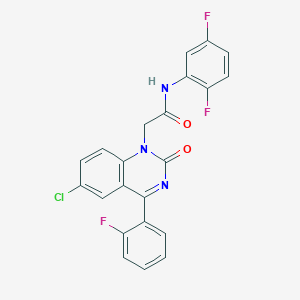

The compound “N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide” is a complex organic molecule. It contains several functional groups, including an indole group, a naphthamide group, and a tolyl group . The tolyl group is a functional group related to toluene and is commonly found in the structure of diverse chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tolyl group, for instance, can generate three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Scientific Research Applications

Alzheimer's Disease Research

One application involves the use of derivatives for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. A derivative, [18F]FDDNP, utilized in positron emission tomography, demonstrates the potential for non-invasive diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002) [https://consensus.app/papers/localization-tangles-betaamyloid-plaques-brains-living-shoghijadid/51c16de4122d5ed58cc60b57aa80e17b/?utm_source=chatgpt].

Cognitive Enhancement

Another study explores the antiamnestic and antihypoxic activities of derivatives, showcasing their utility in reversing amnesia and protecting against hypoxia. This suggests potential applications in treating cognitive impairments (Ono et al., 1995) [https://consensus.app/papers/studies-cognitive-enhancing-agents-antihypoxic-ono/8089cbf9f0485fafb97e943dc253edc2/?utm_source=chatgpt].

Antimicrobial and Antifungal Activities

Compounds derived from this chemical structure have been found to exhibit antimicrobial and antifungal activities. This includes a novel myxobacterial strain producing indolyl thiazolyl ketones, showing weak activity against yeasts, filamentous fungi, and some bacteria (Jansen et al., 2014) [https://consensus.app/papers/indothiazinone-indolyl-thiazolyl-ketone-myxobacterium-jansen/de374864885252bab5ec2d4f8ddb9fbb/?utm_source=chatgpt].

Organic Solar Cells

In materials science, derivatives of N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide have been investigated for their potential applications in organic solar cells. Studies on core-substituted naphthalene diimides (NDI) highlight their promising optoelectronic properties for solar energy conversion (Fernando et al., 2014) [https://consensus.app/papers/tuning-organic-solar-cell-performance-acceptor-fernando/be11ed1c11ee5ab2b6a37ae29b9e35b6/?utm_source=chatgpt].

Enantioselective Synthesis

The compound and its derivatives have been used in the asymmetric synthesis of enantiopure arylethylamines, contributing to the development of calcimimetic agents. This showcases its role in facilitating the synthesis of therapeutically relevant compounds (Ou et al., 2013) [https://consensus.app/papers/synthesis-amines-spiroboratecatalyzed-reduction-pure-ou/938278a420db5f7eac20c786b32db6ea/?utm_source=chatgpt].

properties

IUPAC Name |

N-[2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O2S/c1-21-7-6-10-25(17-21)32-29(34)20-36-28-19-33(27-12-5-4-11-26(27)28)16-15-31-30(35)24-14-13-22-8-2-3-9-23(22)18-24/h2-14,17-19H,15-16,20H2,1H3,(H,31,35)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSAGAHTIXIXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)

![Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2858296.png)